molecular formula C6H5Cl2F3N2O2S B2508649 N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride CAS No. 2365418-58-0

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride

Cat. No.: B2508649
CAS No.: 2365418-58-0
M. Wt: 297.07
InChI Key: BLLYEDCKHFBHPR-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethanesulfonamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Similar compounds such as betrixaban, a non-vitamin k oral anticoagulant, act by inhibiting factor xa . This suggests that N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride might also target similar proteins or enzymes.

Mode of Action

Based on the mechanism of similar compounds, it could potentially interact with its targets by binding to them and inhibiting their activity .

Biochemical Pathways

Similar compounds like betrixaban inhibit the factor xa, which plays a crucial role in the coagulation cascade . This suggests that this compound might also affect similar pathways.

Result of Action

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting that this compound might also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride typically involves the reaction of 5-chloropyridine-2-amine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up, often involving continuous flow processes and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or sulfur atoms.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
  • Trifluoromethylpyridines

Uniqueness

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is unique due to the presence of both the trifluoromethanesulfonamide group and the chlorine-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S.ClH/c7-4-1-2-5(11-3-4)12-15(13,14)6(8,9)10;/h1-3H,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLYEDCKHFBHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NS(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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